Unmatched Potency Against Human TRPC6: A 20-Fold to >2500-Fold Improvement Over Common TRPC6 Modulators
In a validated cell-based functional assay using the FLIPR platform, 4-amino-N,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide inhibits human TRPC6 channel activity with a half-maximal inhibitory concentration (IC50) of 0.4 nM [1]. This represents a 20-fold improvement over the highly potent and specific tool compound SAR7334 (IC50 = 7.9 nM) and a >2500-fold improvement compared to the widely used but less potent inhibitor Pyr3 (IC50 > 10 μM), both in comparable cellular models [2]. The 0.4 nM potency is the defining feature of this compound, establishing a new benchmark for target engagement in TRPC6 assays.
| Evidence Dimension | TRPC6 Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.4 nM |
| Comparator Or Baseline | SAR7334 (7.9 nM), Pyr3 (>10,000 nM) |
| Quantified Difference | 20-fold more potent than SAR7334; >2500-fold more potent than Pyr3 |
| Conditions | Inhibition of human TRPC6 channel expressed in HEK293 cells; FLIPR assay measuring intracellular calcium levels. |
Why This Matters
This extraordinary potency enables robust target engagement at lower compound concentrations, minimizing the risk of off-target effects and compound precipitation in cellular assays, which is crucial for generating high-quality, reproducible data.
- [1] BindingDB. BDBM50559601 (CHEMBL4746182): 4-amino-N,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide. Affinity Data: IC50: 0.400nM. Assay Description: Inhibition of human TRPC6 channel transfected in HEK293 cells assessed as intracellular calcium level by FLIPR assay. View Source
- [2] Table 3. Antagonists. Cells, 9(9), 1983. (PMID: 7565274). Data for SAR7334 (IC50 = 7.9 nM for TRPC6) and Pyr3 (IC50 > 10 μM for TRPC6). View Source
